1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one
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Overview
Description
1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as β-ketoesters and amidines, under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Ethanone Moiety: The ethanone moiety can be attached through a Friedel-Crafts acylation reaction involving the chlorophenyl group and an acyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-sulfone: An oxidized derivative with a sulfone group.
Uniqueness
1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
616196-35-1 |
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Molecular Formula |
C13H11ClN2OS |
Molecular Weight |
278.76 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C13H11ClN2OS/c1-18-13-15-6-5-11(16-13)8-12(17)9-3-2-4-10(14)7-9/h2-7H,8H2,1H3 |
InChI Key |
HUTIKZOOQHDVAL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)CC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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